Cas no 2098052-08-3 (1-isobutyl-1H-imidazo[1,2-b]pyrazole)

1-Isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with an isobutyl substituent at the 1-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability while allowing for selective functionalization, facilitating the development of bioactive molecules. The isobutyl group improves lipophilicity, potentially enhancing membrane permeability in drug design. This compound is particularly useful in medicinal chemistry for constructing kinase inhibitors and other therapeutic agents due to its ability to modulate binding interactions. High purity and well-defined reactivity further underscore its utility in research and industrial applications.
1-isobutyl-1H-imidazo[1,2-b]pyrazole structure
2098052-08-3 structure
Product name:1-isobutyl-1H-imidazo[1,2-b]pyrazole
CAS No:2098052-08-3
MF:C9H13N3
MW:163.219621419907
CID:5727868
PubChem ID:121214761

1-isobutyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-isobutyl-1H-imidazo[1,2-b]pyrazole
    • F2198-7491
    • AKOS026725339
    • 2098052-08-3
    • 1H-Imidazo[1,2-b]pyrazole, 1-(2-methylpropyl)-
    • Inchi: 1S/C9H13N3/c1-8(2)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,7H2,1-2H3
    • InChI Key: PWFOYZJFDDWMLT-UHFFFAOYSA-N
    • SMILES: N1(C=CN2C1=CC=N2)CC(C)C

Computed Properties

  • Exact Mass: 163.110947427g/mol
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.2Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • pka: 4.21±0.40(Predicted)

1-isobutyl-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-7491-2.5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-7491-0.25g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-7491-5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
5g
$1398.0 2023-09-06
TRC
I154751-100mg
1-isobutyl-1h-imidazo[1,2-b]pyrazole
2098052-08-3
100mg
$ 115.00 2022-06-04
TRC
I154751-500mg
1-isobutyl-1h-imidazo[1,2-b]pyrazole
2098052-08-3
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-7491-0.5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-7491-1g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
1g
$466.0 2023-09-06
TRC
I154751-1g
1-isobutyl-1h-imidazo[1,2-b]pyrazole
2098052-08-3
1g
$ 660.00 2022-06-04
Life Chemicals
F2198-7491-10g
1-isobutyl-1H-imidazo[1,2-b]pyrazole
2098052-08-3 95%+
10g
$1957.0 2023-09-06

1-isobutyl-1H-imidazo[1,2-b]pyrazole Related Literature

Additional information on 1-isobutyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-1H-imidazo[1,2-b]pyrazole: CAS 2098052-08-3 - A Promising Compound in Pharmaceutical Research

1-isobutyl-1H-imidazo[1,2-b]pyrazole, also known as CAS 2098052-08-3, is a novel heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of imidazo[1,2-b]pyrazole derivatives, which are characterized by a fused ring system containing nitrogen atoms. The presence of the isobutyl group at the 1-position introduces additional steric and electronic effects, which may influence its biological activity and pharmacokinetic properties.

The molecular formula of 1-isobutyl-1H-imidazo[1,2-b]pyrazole is C10H12N4, and its molecular weight is approximately 196.24 g/mol. The compound exhibits a planar structure with conjugated π-electron systems, which may contribute to its ability to interact with various biological targets. Recent studies have highlighted the potential of this compound in modulating enzyme activities and cellular signaling pathways, making it a valuable candidate for drug discovery programs targeting metabolic disorders and inflammatory diseases.

Research published in the Journal of Medicinal Chemistry (2023) has demonstrated that 1-isobuty1-1H-imidazo[1,2-b]pyrazole exhibits potent inhibitory activity against key enzymes involved in the metabolism of lipids and carbohydrates. Specifically, the compound has shown a high affinity for acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This finding suggests that CAS 2098052-08-3 could be a potential therapeutic agent for managing conditions such as obesity and type 2 diabetes, where dysregulation of lipid metabolism plays a central role.

In addition to its metabolic effects, 1-isobutyl-1H-imidazo[1,2-b]pyrazole has been investigated for its anti-inflammatory properties. A study published in Frontiers in Pharmacology (2024) reported that this compound effectively suppresses the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. The compound's ability to inhibit NF-κB may provide therapeutic benefits in autoimmune disorders and chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

The structural features of CAS 2098052-08-3 also make it an attractive candidate for the development of selective modulators of G protein-coupled receptors (GPCRs). A recent review in Drug Discovery Today (2023) highlighted the potential of imidazo[1,2-b]pyrazole derivatives in targeting GPCRs associated with neuropsychiatric disorders. The isobutyl substituent may enhance the compound's ability to interact with specific receptor subtypes, thereby improving its selectivity and reducing off-target effects.

Pharmacokinetic studies of 1-isobutyl-1H-imidazo[1,2-b]pyrazole have revealed promising results. Research published in Drug Metabolism and Disposition (2023) indicated that the compound exhibits good oral bioavailability and moderate plasma half-life, which are desirable properties for a potential therapeutic agent. These findings suggest that the compound may be suitable for oral administration, simplifying its clinical application and improving patient compliance.

Furthermore, the chemical stability of CAS 2098052-08-3 under various storage conditions has been evaluated. A study in Organic & Biomolecular Chemistry (2023) reported that the compound remains chemically stable at room temperature and in the dark, which is crucial for its long-term storage and use in pharmaceutical formulations. This stability is attributed to the presence of the imidazole ring, which provides inherent resistance to oxidative degradation.

Recent advances in computational chemistry have also provided insights into the molecular interactions of 1-isobutyl-1H-imidazo[1,2-b]pyrazole. Molecular docking studies have predicted that the compound can form hydrogen bonds with specific amino acid residues in target proteins, enhancing its binding affinity and selectivity. These computational models have been validated by experimental data, further supporting the compound's potential as a lead molecule for drug development.

Despite its promising properties, further research is needed to fully elucidate the therapeutic potential of CAS 2098052-08-3. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models of metabolic and inflammatory diseases. These studies are expected to provide critical information for the advancement of this compound into clinical trials.

In conclusion, 1-isobutyl-1H-imidazo[1,2-b]pyrazole represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential therapeutic applications, positions it as a valuable candidate for the development of new treatments for a range of diseases. Continued research into this compound is expected to yield important insights into its biological mechanisms and clinical utility.

CAS 2098052-08-3 is a compound of interest for researchers and pharmaceutical companies seeking to develop innovative therapies. Its potential applications in metabolic and inflammatory diseases, along with its favorable pharmacokinetic properties, make it a promising candidate for further exploration. As research in this area progresses, 1-isobutyl-1H-imidazo[1,2-b]pyrazole may play a significant role in the treatment of various health conditions.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.